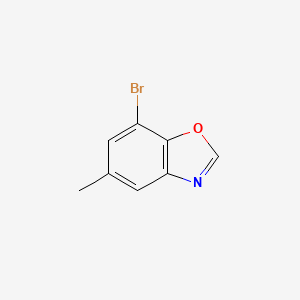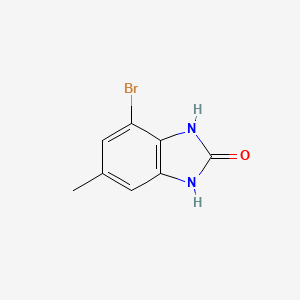
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (DMT) is an organic compound belonging to the benzothiadiazine family of compounds. It is an aromatic compound that is found in a variety of plants and fungi, and has been used in traditional medicine for centuries. DMT has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications.
Aplicaciones Científicas De Investigación
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied extensively in the scientific community and has been found to have a variety of potential therapeutic and medicinal applications. For example, it has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been studied for its potential to treat a range of neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential to treat addiction and substance abuse.
Mecanismo De Acción
The exact mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is not yet fully understood, however, it is believed to act on the serotonin and dopamine receptors in the brain. It is thought that 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione binds to these receptors, causing a variety of effects, including increased alertness and euphoria. Additionally, it is thought to interact with the endocannabinoid system, which is responsible for regulating a variety of physiological processes.
Biochemical and Physiological Effects
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, it has been found to have a variety of neurological effects, including increased alertness and euphoria, as well as the potential to treat a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its availability and ease of synthesis. Additionally, it has a variety of potential applications in the scientific community, making it a useful tool for research. The limitations of using 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its potential toxicity, as well as its potential to interact with other compounds. Additionally, it is important to ensure that the reaction conditions are carefully controlled to ensure the desired product is obtained.
Direcciones Futuras
Future research on 7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione could include further exploration of its potential therapeutic and medicinal applications. Additionally, further research could be conducted on its potential to interact with other compounds and its potential toxicity. Additionally, further research could be conducted on its potential to treat addiction and substance abuse. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential to interact with the endocannabinoid system. Finally, further research could be conducted on its potential to treat a range of neurological disorders, such as depression, anxiety, and schizophrenia.
Métodos De Síntesis
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be synthesized in a laboratory setting through the reaction of dimethylamine with benzoyl chloride, which produces the desired product. This reaction requires the use of a solvent, such as methanol or acetonitrile, and is usually conducted at a temperature of around 100°C. The reaction is usually complete within an hour.
Propiedades
IUPAC Name |
7-(dimethylamino)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-12(2)6-3-4-7-8(5-6)16(14,15)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYBTSFAWLLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(dimethylamino)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)


![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
